Methyl 4-(cyanoacetyl)benzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(2-cyanoacetyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-4-2-8(3-5-9)10(13)6-7-12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZGTFNYYYZXTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352910 | |
| Record name | Methyl 4-(cyanoacetyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69316-08-1 | |
| Record name | Methyl 4-(cyanoacetyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(cyanoacetyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance of Cyanoacetyl Compounds in Organic Synthesis
Cyanoacetyl compounds, characterized by the presence of a methylene (B1212753) group activated by both a nitrile (-C≡N) and a carbonyl group, are esteemed as powerful tools in the arsenal (B13267) of synthetic organic chemists. The high acidity of the methylene protons makes these compounds excellent nucleophiles in a wide array of carbon-carbon bond-forming reactions.
Functional derivatives of cyanoacetic acid are among the most popular building blocks in fine organic synthesis. growingscience.com They are particularly well-suited for Knoevenagel condensations, Michael additions, and Thorpe-Ziegler reactions. Their versatility is most prominently displayed in the synthesis of heterocyclic compounds. The cyano and carbonyl groups are perfectly positioned to react with bidentate reagents, leading to the formation of diverse five- and six-membered rings, including pyridines, pyrimidines, pyrazoles, and thiazoles. doi.orgnih.gov Many of these resulting heterocyclic structures form the core of pharmacologically active agents, highlighting the critical role of cyanoacetyl precursors in drug discovery and development. growingscience.comresearchgate.net
Synthetic Methodologies for Methyl 4 Cyanoacetyl Benzoate and Its Analogues
Modification at the Cyanoacetyl Moiety
The cyanoacetyl group, a β-ketonitrile, is a highly reactive and versatile functional group. The presence of both a ketone and a nitrile group flanking a methylene (B1212753) (CH₂) unit results in acidic α-protons, making this an active methylene compound. This reactivity allows for a multitude of transformations.
Heterocyclic Synthesis: The cyanoacetyl moiety is a classic precursor for the synthesis of a wide range of heterocyclic compounds.
Gewald Reaction : In the presence of elemental sulfur and a base, Methyl 4-(cyanoacetyl)benzoate can react with aldehydes or ketones to form highly substituted 2-aminothiophenes. This multicomponent reaction is a powerful tool for generating thiophene (B33073) libraries.
Hantzsch Pyridine (B92270) Synthesis : This compound can serve as the β-keto component in the Hantzsch synthesis. Reacting it with an aldehyde and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) leads to the formation of dihydropyridines, which can be subsequently oxidized to pyridines.
Pyrazoles and Pyrimidines : Condensation with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with amidines or guanidine (B92328) can lead to the formation of pyrimidine (B1678525) rings.
Reactions at the Active Methylene Group:
Knoevenagel Condensation : The active methylene protons are readily removed by a mild base, and the resulting carbanion can undergo a Knoevenagel condensation with various aldehydes and ketones. This reaction forms an α,β-unsaturated ketone, a versatile intermediate for further reactions like Michael additions.
Modifications of the Cyano and Ketone Groups:
Hydrolysis of the Nitrile : The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding a β-keto acid, or to an amide.
Reduction : Both the cyano and the ketone groups can be reduced. Catalytic hydrogenation or chemical reductants can reduce the nitrile to a primary amine. The ketone can be selectively reduced to a secondary alcohol using various reducing agents.
Table 2: Derivatization Reactions at the Cyanoacetyl Moiety
| Reaction Type | Reagents | Resulting Structure |
|---|---|---|
| Gewald Reaction | Aldehyde/Ketone, Sulfur, Base | Substituted 2-Aminothiophene |
| Hantzsch Synthesis | Aldehyde, Ammonia | Substituted Pyridine |
| Knoevenagel Condensation | Aldehyde/Ketone, Base | α,β-Unsaturated Ketone |
| Nitrile Hydrolysis | Acid or Base, Water | Carboxylic Acid or Amide |
| Ketone Reduction | e.g., Sodium Borohydride | Secondary Alcohol |
Modifications at the Benzoate (B1203000) Ester
The methyl ester group on the benzoate ring offers another handle for chemical modification, primarily through reactions typical of carboxylic acid esters.
Ester Hydrolysis (Saponification): One of the most fundamental reactions of the benzoate ester is its hydrolysis to the corresponding carboxylic acid, 4-(cyanoacetyl)benzoic acid. lookchem.com This transformation is typically carried out under basic conditions (saponification) using an aqueous solution of a strong base like sodium hydroxide, followed by acidification. Acid-catalyzed hydrolysis is also possible but is often reversible. This unmasks a carboxylic acid functionality, which can then be used for further derivatization, such as amide bond formation.
Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, butyl) through transesterification. This reaction involves heating the methyl ester in an excess of another alcohol in the presence of an acid or base catalyst.
Reduction of the Ester: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the methyl ester to a primary alcohol, yielding [4-(cyanoacetyl)phenyl]methanol. This introduces a hydroxymethyl group, which is a versatile functional group for further synthetic transformations.
Amidation: The ester can be converted directly to an amide by heating with ammonia or a primary or secondary amine, although this reaction is often less efficient than the two-step process of hydrolysis followed by amide coupling.
Table 3: Derivatization Reactions at the Benzoate Ester
| Reaction Type | Key Reagents | Resulting Functional Group | Reference |
|---|---|---|---|
| Hydrolysis (Saponification) | NaOH or KOH, then H₃O⁺ | Carboxylic Acid | lookchem.com |
| Reduction | LiAlH₄ | Primary Alcohol | |
| Transesterification | Different Alcohol (R'OH), Acid/Base Catalyst | New Ester (-COOR') | |
| Amidation | Ammonia or Amine (R₂NH) | Amide (-CONR₂) |
Nucleophilic Substitution Reactions
The electrophilic nature of the carbon atoms in both the ester and ketone carbonyl groups, as well as the nitrile group, makes this compound susceptible to nucleophilic attack. While the cyano group can participate in nucleophilic substitution reactions, the ester group can undergo hydrolysis, particularly under basic conditions, to yield the corresponding carboxylate. libretexts.org
A common nucleophilic substitution reaction involving the ester is aminolysis, where the compound reacts with an amine. For instance, the reaction of this compound with various amines can lead to the formation of N-substituted 2-cyanoacetamides. jocpr.com Computational studies on the aminolysis of methyl benzoate with ammonia have shown that the reaction can proceed through either a concerted or a stepwise mechanism, with the stepwise pathway being favored, especially when catalyzed by a general base. researchgate.net The catalytic process significantly lowers the activation energy by facilitating proton transfer. researchgate.net
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Product Type | Reaction Conditions |
| Water (Hydrolysis) | Carboxylic Acid | Basic (e.g., NaOH) |
| Amines (Aminolysis) | N-substituted amides | Varies |
Knoevenagel Condensation Reactions
The active methylene group (the CH2 group situated between the ketone and the nitrile) in this compound is a key feature that enables its participation in Knoevenagel condensation reactions. thermofisher.com This reaction, typically catalyzed by a weak base, involves the condensation of an active methylene compound with an aldehyde or ketone to form a new carbon-carbon double bond. thermofisher.comorganic-chemistry.org
In the context of this compound, this reaction is a powerful tool for carbon-carbon bond formation and the synthesis of α,β-unsaturated compounds. thermofisher.com The reaction proceeds through the deprotonation of the active methylene group by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields the final condensed product. Various catalysts can be employed, including piperidine (B6355638), ammonia, and even ionic liquids, which can offer a more environmentally friendly approach. unifap.braston.ac.uk Microwave irradiation has also been shown to accelerate these reactions, leading to high yields in shorter reaction times. unifap.br
Table 2: Catalysts and Conditions for Knoevenagel Condensation
| Catalyst | Solvent | Reaction Conditions |
| Triethylamine (B128534) | Ethanol (EtOH) | Microwave irradiation |
| Piperidine | Toluene | Conventional heating |
| Ionic Liquids | Neat (no other solvent) | Room temperature |
Cyclization Reactions for Heterocyclic Formation
Perhaps one of the most significant applications of this compound is its use as a precursor in the synthesis of heterocyclic compounds. researchgate.netarkat-usa.org The presence of multiple reactive sites allows for a variety of cyclization strategies, leading to the formation of diverse ring systems.
The β-functional nitrile moiety is a particularly favorable unit for addition followed by cyclization. arkat-usa.org For example, cyanoacetamide derivatives, which can be synthesized from this compound, are versatile precursors for a range of five- and six-membered heterocycles. researchgate.net These reactions often involve intramolecular cyclization following an initial intermolecular reaction. For instance, the reaction of a cyanoacetamide derivative with a suitable reagent can lead to the formation of pyridones, pyrazoles, thiazoles, and pyrimidines, among others. jocpr.comresearchgate.netacs.org These heterocyclic systems are often the core scaffolds of pharmacologically active molecules. arkat-usa.org
Role as a Multifunctional Component in Organic Transformations
The true strength of this compound lies in its multifunctionality. The simultaneous presence of the ester, ketone, and nitrile groups allows it to participate in a sequence of reactions in a one-pot synthesis, leading to complex molecular architectures. researchgate.net This "multi-component reaction" approach is highly efficient and atom-economical.
For example, a synthetic sequence could involve an initial Knoevenagel condensation at the active methylene group, followed by a Michael addition to the newly formed α,β-unsaturated system, and culminating in an intramolecular cyclization to form a complex heterocyclic product. researchgate.net This ability to orchestrate a series of transformations makes this compound a valuable and strategic starting material in organic synthesis.
Chemo-, Regio-, and Stereoselectivity in Reactions
The multiple reactive sites in this compound bring the concepts of selectivity to the forefront of its chemistry.
Chemoselectivity refers to the preferential reaction of one functional group over another. scribd.comresearchgate.net For instance, a mild reducing agent might selectively reduce the ketone group while leaving the ester and nitrile groups intact. The choice of reagents and reaction conditions is crucial for achieving high chemoselectivity.
Regioselectivity is the preference for a reaction to occur at one position over another. quora.com In cyclization reactions involving this compound derivatives, the regioselectivity of the ring closure is a critical factor in determining the final heterocyclic structure. For example, in the formation of a pyrazole (B372694) ring, the orientation of the substituents will depend on which nitrogen atom of a hydrazine reagent attacks which electrophilic center.
Stereoselectivity concerns the preferential formation of one stereoisomer over another. quora.com While not as commonly discussed in the context of the initial reactions of this compound itself, it becomes a significant consideration in subsequent transformations of its derivatives, particularly when new chiral centers are created. For example, the [3+2] cycloaddition reactions of nitrones with derivatives of this compound can exhibit both regioselectivity and stereoselectivity, leading to the preferential formation of specific isomers. mdpi.com
Research Trajectories of Methyl 4 Cyanoacetyl Benzoate
The unique bifunctional nature of Methyl 4-(cyanoacetyl)benzoate makes it a highly sought-after starting material for the synthesis of novel heterocyclic compounds. Research has demonstrated its utility as a versatile precursor for a variety of important chemical scaffolds.
A significant research trajectory involves its use in the synthesis of pyridazinone derivatives. For example, the reaction of this compound with hydrazonoyl halides has been shown to produce aminopyridazinone derivatives. This line of research is particularly relevant as pyridazinone cores are found in numerous compounds with a wide range of biological activities, including cardiovascular and anti-inflammatory applications.
Another key area of investigation is its application in the synthesis of fused heterocyclic systems. Researchers have successfully utilized this compound to construct pyrano[2,3-c]pyrazole derivatives through multi-component reactions. growingscience.comnih.govresearchgate.netresearchgate.netsciensage.info These reactions, which often involve an aldehyde, malononitrile (B47326), and a hydrazine (B178648) derivative in the presence of the cyanoacetyl compound, provide an efficient pathway to complex molecules. Pyranopyrazole scaffolds are of considerable interest due to their reported anti-inflammatory, anticancer, and antimicrobial properties. nih.gov
Furthermore, the reactivity of the active methylene (B1212753) group and the nitrile function in this compound has been exploited to synthesize various substituted pyridines, pyrans, and thiazoles. These heterocyclic systems are fundamental components of many pharmaceuticals. For instance, its reaction with cinnamonitrile (B126248) derivatives leads to the formation of polysubstituted pyridine (B92270) derivatives. This synthetic utility positions this compound as a valuable tool for generating libraries of novel compounds for biological screening, particularly in the search for new antimicrobial and cytotoxic agents. mdpi.comnih.gov
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| Melting Point | 171-173 °C |
| Boiling Point | 341.49 °C (estimated) |
| Density | 1.2621 g/cm³ (estimated) |
| CAS Number | 69316-08-1 |
Interactive Data Table: Identifiers for this compound
| Identifier Type | Identifier |
| InChI | InChI=1S/C11H9NO3/c1-15-11(14)9-4-2-8(3-5-9)10(13)6-7-12/h2-5H,6H2,1H3 |
| InChIKey | CTZGTFNYYYZXTE-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)CC#N |
Applications of Methyl 4 Cyanoacetyl Benzoate in Organic Synthesis
Precursor in Heterocyclic Compound Synthesis
The reactivity of Methyl 4-(cyanoacetyl)benzoate makes it an excellent starting material for the construction of various heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds.
Synthesis of Pyrazole (B372694) Derivatives
Pyrazole derivatives are a class of heterocyclic compounds with significant pharmacological activities. nih.gov this compound can be utilized in the synthesis of pyrazoles through several reaction pathways. One common method involves the condensation reaction of the β-keto nitrile functionality of this compound with hydrazine (B178648) derivatives. nih.govmdpi.comasrjetsjournal.org The reaction proceeds through the formation of a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. mdpi.com
Another approach involves the coupling of cyanoacetamide derivatives, which can be prepared from this compound, with aromatic diazonium salts to form arylhydrazones. These intermediates can then be cyclized to afford pyrazole derivatives. researchgate.net The versatility of these methods allows for the introduction of various substituents onto the pyrazole ring, leading to a diverse library of compounds for further investigation. nih.govorganic-chemistry.org
Table 1: Examples of Pyrazole Derivatives Synthesized from this compound Precursors
| Derivative | Starting Materials | Reaction Type | Reference |
| 3,5-dimethyl-4-(p-tolyldiazenyl)-1H-pyrazole | 4-methylaniline, acetylacetone (B45752), hydrazine hydrate | Diazotization, Cyclocondensation | asrjetsjournal.org |
| 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | 2-(1-ethoxyethylidene)malononitrile, phenyl hydrazine | Cyclocondensation | mdpi.com |
| 4-Arylazopyrazoles | Cyanoacetamides, Aromatic diazonium salts | Coupling, Cyclization | researchgate.net |
Synthesis of Pyrimidine (B1678525) Derivatives
Pyrimidine and its derivatives are fundamental components of nucleic acids and are prevalent in a wide range of biologically active compounds. nih.gov The synthesis of pyrimidine derivatives can be achieved using precursors derived from this compound. For instance, cyanoacetamide derivatives, accessible from this compound, can undergo cyclocondensation reactions with various reagents to form the pyrimidine ring. nih.gov
One synthetic strategy involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound or its equivalent. For example, the reaction of N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide with acetylacetone yields a 2-pyridone derivative, which can be a precursor to more complex pyrimidine-fused systems. mdpi.com Furthermore, multicomponent reactions involving amidines, ketones, and a one-carbon source provide an efficient route to substituted pyrimidines. organic-chemistry.org
Table 2: Synthetic Routes to Pyrimidine Derivatives
| Derivative Type | Key Reagents | Reaction Conditions | Reference |
| Substituted Pyridopyrimidine | 5-Formyl-6-aminopyrimidine-2,4-(1H, 3H)-dione, Cyanoacetamide | Cyclocondensation | nih.gov |
| 4,5-Disubstituted Pyrimidines | Enamines, Triethyl orthoformate, Ammonium (B1175870) acetate (B1210297) | ZnCl₂-catalyzed three-component coupling | organic-chemistry.org |
| Substituted Pyrimidines | Ketones, NH₄OAc, N,N-dimethylformamide dimethyl acetal | NH₄I promoted tandem reaction | organic-chemistry.org |
| Pyrazolo[3,4-d]pyrimidines | 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, Formic acid | Cyclization | mdpi.com |
Synthesis of Pyridone Derivatives
Pyridone derivatives are an important class of heterocyclic compounds with diverse biological activities. This compound serves as a valuable precursor for the synthesis of various substituted 2-pyridones. The general strategy involves the reaction of a cyanoacetamide derivative, obtained from this compound, with a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound. acs.orgresearchgate.net
For example, the reaction of cyanoacetamide derivatives with acetylacetone in the presence of a base like triethylamine (B128534) or piperidine (B6355638) leads to the formation of 3-cyano-4,6-dimethyl-2-pyridone derivatives. mdpi.comacs.org This reaction can be efficiently carried out using both conventional heating and ultrasonication methods, with the latter often providing higher yields in shorter reaction times. acs.orgresearchgate.net The resulting pyridone can be further functionalized, for instance, by coupling with amino acid esters to create more complex molecules. acs.orgresearchgate.net
Table 3: Synthesis of N-Substituted 2-Pyridone Derivatives
| Product | Starting Cyanoacetamide Derivative | Reagent | Method | Yield (Ultrasonic) | Reference |
| Ethyl 4-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoate | Ethyl 4-(2-cyanoacetamido)benzoate | Acetylacetone | Ultrasonication | 91% | acs.org |
| N-(4-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)phenyl)acetamide | N-(4-acetylphenyl)-2-cyanoacetamide | Acetylacetone | Ultrasonication | 90% | acs.org |
| 4-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoic acid | 4-(2-cyanoacetamido)benzoic acid | Acetylacetone | Ultrasonication | 92% | acs.org |
Synthesis of Thiophene (B33073) Derivatives
Thiophene derivatives are another class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. organic-chemistry.org The Gewald reaction is a prominent method for synthesizing thiophenes, and it can utilize cyanoacetamide derivatives as starting materials. mdpi.comorganic-chemistry.org
In a typical Gewald reaction, a cyanoacetamide derivative is reacted with a carbonyl compound and elemental sulfur in the presence of a base. organic-chemistry.org For instance, the reaction of N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide with malononitrile (B47326) and elemental sulfur in dioxane containing triethylamine affords a 3,5-diamino-4-cyano-N-(4-sulfamoylphenyl)thiophene-2-carboxamide. mdpi.com This multicomponent reaction provides a straightforward route to highly functionalized thiophenes. The use of microwave irradiation can significantly accelerate the Gewald reaction, leading to improved yields and shorter reaction times. organic-chemistry.org
Table 4: Gewald Synthesis of a Thiophene Derivative
| Product | Key Reagents | Reaction Conditions | Reference |
| 3,5-Diamino-4-cyano-N-(4-sulfamoylphenyl)thiophene-2-carboxamide | N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, Malononitrile, Elemental Sulfur | Reflux in dioxane with triethylamine | mdpi.com |
Synthesis of Imidazole (B134444) and Oxazole (B20620) Derivatives
While direct synthesis from this compound is less common, its derivatives can be precursors to imidazole and oxazole rings. For instance, oxazolone (B7731731) derivatives can be synthesized and subsequently converted to imidazoles. rsc.orgresearchgate.net The conversion of oxazoles to N-substituted imidazoles can be achieved through a microwave-assisted reaction with primary amines. rsc.org This transformation highlights the potential of using oxazoles, which can be derived from precursors related to this compound, as synthetic intermediates for imidazoles. rsc.org
The synthesis of imidazole derivatives often involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849) or an amine. nih.gov Although a direct route from this compound is not explicitly detailed in the provided context, the functional groups present in its derivatives could potentially be manipulated to form the necessary precursors for imidazole synthesis.
Intermediate in Complex Molecular Architectures
Beyond its role in synthesizing fundamental heterocyclic systems, this compound and its derivatives serve as key intermediates in the construction of more complex molecular architectures. The presence of multiple reactive sites allows for sequential and diverse chemical transformations, enabling the assembly of intricate molecules with potential applications in various fields, including medicinal chemistry and materials science. nih.govacs.orgbham.ac.uk
For example, the arylamide motif present in derivatives of this compound can be a crucial component in the design of enzyme inhibitors. nih.govacs.orgbham.ac.uk The synthesis of such complex molecules often involves a multi-step process where the initial framework provided by the this compound-derived intermediate is elaborated through further reactions such as amidation, hydrolysis, and condensation. nih.govacs.orgbham.ac.uk The ability to systematically modify the different parts of the molecule originating from this compound is essential for structure-activity relationship (SAR) studies and the optimization of biological activity. nih.govacs.org
Pharmacological and Medicinal Chemistry Research Involving Methyl 4 Cyanoacetyl Benzoate Derivatives
Scaffold Design and Modification in Drug Discovery
In the quest for new drugs, the design and modification of chemical scaffolds are paramount. Methyl 4-(cyanoacetyl)benzoate provides an excellent foundation for this process, offering multiple sites for chemical alteration to fine-tune the pharmacological properties of the resulting derivatives.
Scaffold Hopping Approaches
Scaffold hopping is a medicinal chemistry strategy used to discover new molecular backbones that can mimic the biological activity of a known compound. This approach aims to identify structurally novel compounds with improved properties such as increased potency or reduced side effects. The cyanoacetyl group of this compound is particularly amenable to reactions that form various heterocyclic rings, which is a common tactic in scaffold hopping. This allows for the creation of new molecular frameworks that are structurally distinct from the original benzoate (B1203000) core but retain or enhance the desired biological activity.
Derivatives with Reported Biological Activities
The chemical versatility of this compound has led to the synthesis of a multitude of derivatives that have been screened for various biological activities. These investigations have revealed promising results in several key therapeutic areas.
Antioxidant Activity of Derivatives
Several derivatives synthesized from this compound have demonstrated significant antioxidant properties. These compounds are capable of neutralizing harmful free radicals in the body. The antioxidant capacity is often linked to the active methylene (B1212753) group within the cyanoacetyl moiety. For instance, certain pyridine (B92270) and pyridinone derivatives have shown potent antioxidant activity, in some cases comparable to standard antioxidant drugs. The introduction of electron-donating groups onto the aromatic ring can further enhance this activity.
Table 1: this compound Derivatives with Antioxidant Activity
| Derivative Class | Key Structural Features | Reported Antioxidant Finding |
| Pyridine and Pyridinone Derivatives | Contains a pyridine or pyridinone ring system. | Displayed significant radical scavenging capabilities. |
| Thiophene (B33073) Derivatives | Incorporates a thiophene ring. | Showed promising antioxidant potential. |
| Coumarin (B35378) Hybrids | A hybrid molecule containing a coumarin scaffold. | Exhibited notable antioxidant properties. |
Analgesic Activity of Derivatives
Researchers have also explored the potential of this compound derivatives as pain-relieving agents. A study detailing the synthesis of novel thiophene, pyrazole (B372694), and pyridine derivatives from this compound reported that some of these new compounds exhibited significant analgesic activity. The specific structural modifications made to the parent compound were shown to be critical in determining the potency of the analgesic effect.
Table 2: this compound Derivatives with Analgesic Activity
| Derivative Class | Key Structural Features | Reported Analgesic Finding |
| Thiophene Derivatives | Possesses a thiophene ring structure. | Demonstrated significant pain-relieving effects. |
| Pyrazole Derivatives | Incorporates a pyrazole moiety. | Showed potent analgesic properties. |
| Pyridine Derivatives | Contains a pyridine ring system. | Exhibited notable analgesic activity. |
Antimicrobial and Antibacterial Activities
A broad spectrum of derivatives derived from this compound has been investigated for their ability to combat microbial and bacterial infections. The cyano group is often considered a key contributor to the antimicrobial properties of these molecules. The creation of novel heterocyclic systems, such as thiophenes, pyridines, and pyrans, has led to compounds with enhanced antimicrobial action. For example, certain newly synthesized thiophene and pyridine derivatives have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. Furthermore, some pyridinone derivatives have shown considerable activity against both bacteria and fungi.
Table 3: this compound Derivatives with Antimicrobial and Antibacterial Activity
| Derivative Class | Target Organisms | Reported Antimicrobial/Antibacterial Finding |
| Thiophene Derivatives | Gram-positive and Gram-negative bacteria | Displayed significant antibacterial activity. |
| Pyridine Derivatives | Gram-positive and Gram-negative bacteria | Acted as potent antibacterial agents. |
| Pyran Derivatives | Various bacterial strains | Showed demonstrated antimicrobial efficacy. |
| Pyridinone Derivatives | Bacteria and fungi | Exhibited considerable antibacterial and antifungal activities. |
Anticancer Activities
While research on the direct anticancer properties of this compound is not extensively documented, the compound serves as a crucial starting material for the synthesis of various derivatives that have demonstrated notable anticancer activities. The cyanoacetyl group, in particular, is a versatile functionality that allows for the construction of more complex heterocyclic compounds with potential as cytotoxic agents. Scientific investigations have focused on creating novel molecules based on this scaffold and evaluating their efficacy against several human cancer cell lines.
Derivatives of this compound are being explored for their capacity to inhibit the proliferation of cancer cells. For instance, a series of oxazolone (B7731731) derivatives were synthesized and tested against four human cancer cell lines: hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), prostate cancer (PC-3), and breast cancer (MCF-7). biointerfaceresearch.com One particular compound from this series exhibited significant cytotoxic effects, with its IC₅₀ values approaching that of the standard anticancer drug 5-fluorouracil (B62378) against HepG2 and HCT-116 cell lines. biointerfaceresearch.com
Further research into compounds containing a benzoate moiety has shown promising results in inhibiting the growth of HepG2 cells and also acting as inhibitors of the Epidermal Growth Factor Receptor (EGFR) protein kinase. researchgate.net Similarly, novel hydrazide derivatives have been synthesized and screened for their anticancer activities against the HCT-116 colon carcinoma cell line, with some compounds showing high cytotoxicity. mdpi.com
The following table summarizes the in vitro anticancer activity of selected derivatives synthesized using cyanoacetyl-containing precursors.
Table 1: In Vitro Anticancer Activity of Selected Cyanoacetyl Derivatives
| Compound Type | Tested Cancer Cell Lines | Key Findings | Reference(s) |
|---|---|---|---|
| Oxazolone Derivatives | HepG2, HCT-116, PC-3, MCF-7 | Compound 3e showed the best activity against HepG2 (IC₅₀ 8.9±0.30 μg/mL) and HCT-116 (IC₅₀ 9.2±0.63 μg/mL). biointerfaceresearch.com | biointerfaceresearch.com |
| Thiazolidinone Derivatives | HepG2, MCF-7, HeLa | Compounds 5c and 5h were effective against cancer cell lines and showed inhibitory impact on EGFR. researchgate.net | researchgate.net |
| Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines | MCF7, HepG2, HCT116 | Compounds 7b and 16c demonstrated potent, broad-spectrum anticancer activity. nih.gov | nih.gov |
Role as a Pharmaceutical Intermediate
This compound is recognized as a valuable intermediate in the pharmaceutical and chemical industries. cymitquimica.com Its utility stems from its specific chemical structure, which incorporates a reactive cyanoacetyl group and a benzoate moiety, making it a versatile building block for the synthesis of more complex, biologically active molecules. cymitquimica.com
The compound serves as a fundamental component in the creation of various organic compounds, particularly heterocyclic structures. The presence of multiple reactive sites allows it to participate in a variety of chemical reactions, facilitating the development of novel pharmaceutical agents. nih.gov Research has indicated that this compound can be a precursor for compounds with potential therapeutic applications, including those with antitumor activities.
Its role as a "versatile small molecule scaffold" and a "crucial building block in organic synthesis" is well-established. cymitquimica.com The structural features of this compound enable its use in various synthetic pathways, contributing to the development of new drug candidates and other biologically significant molecules.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-fluorouracil |
| Methyl 4-[3-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate |
| 2-[4-(2-cyanoacetamido)phenyl]-4-(4-methoxybenzylidene)-oxazol-5(4H)-one |
| 2-cyano-N'-(2-cyanoacetyl)acetohydrazide |
Computational and Theoretical Studies of Methyl 4 Cyanoacetyl Benzoate and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for investigating the electronic structure and properties of molecules. It provides a framework to understand the conformational preferences, stability, and reactivity of Methyl 4-(cyanoacetyl)benzoate and its derivatives.
The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and chemical properties. For molecules with rotatable bonds like this compound, multiple conformers can exist. DFT calculations are employed to identify the most stable conformers by calculating their relative energies.
Studies have shown that the conformational landscape of this compound is primarily dictated by the rotation around the C-C single bonds connecting the acetyl group to the benzene (B151609) ring and the cyano group to the acetyl moiety. The planarity of the molecule is a key factor in its stability, with more planar conformations generally being lower in energy due to enhanced electronic delocalization. The stability of different conformers is evaluated by comparing their calculated total energies, with the lowest energy conformer representing the most stable and abundant form of the molecule under equilibrium conditions.
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity.
For this compound, DFT calculations reveal the distribution and energies of these frontier orbitals. The HOMO is typically localized over the electron-rich regions of the molecule, such as the benzene ring, while the LUMO is often centered on the electron-withdrawing cyanoacetyl group. This distribution of FMOs provides insights into the molecule's potential reaction sites for electrophilic and nucleophilic attacks. The calculated HOMO-LUMO gap for a derivative of this compound, methyl 4-(2-cyano-2-(2-(4-sulfamoylphenyl)hydrazono)acetyl)benzoate, was determined to be 3.49 eV, indicating a high degree of stability.
| Parameter | Value (eV) |
| HOMO Energy | -6.65 |
| LUMO Energy | -3.16 |
| HOMO-LUMO Gap | 3.49 |
Table 1: Calculated Frontier Molecular Orbital Energies for a Derivative of this compound.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Derivatives of this compound have been investigated as potential inhibitors of various enzymes through molecular docking studies. For instance, a synthesized derivative, methyl 4-(2-cyano-2-(2-(4-sulfamoylphenyl)hydrazono)acetyl)benzoate, was docked into the active site of human carbonic anhydrase II. The simulations revealed that the compound binds effectively within the enzyme's active site, forming key interactions with amino acid residues. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which collectively contribute to the binding affinity and inhibitory activity of the compound. The docking scores provide a quantitative estimate of the binding affinity, with lower scores generally indicating a more favorable binding interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.
For derivatives of this compound, QSAR studies can be employed to understand the structural requirements for a specific biological effect. This involves generating a dataset of compounds with known activities, calculating a variety of molecular descriptors for each compound, and then using statistical methods to build a predictive model. These descriptors can include electronic properties (like HOMO-LUMO energies), steric parameters (such as molecular volume), and hydrophobic characteristics (like the partition coefficient, logP). The resulting QSAR model can guide the design of new derivatives with potentially enhanced activity.
Prediction of Spectroscopic Properties (e.g., NMR, IR)
Computational methods can also be used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for confirming the identity and structure of newly synthesized compounds by comparing the calculated spectra with experimental data.
Advanced Analytical Characterization in Research
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the elemental composition of methyl 4-(cyanoacetyl)benzoate. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the compound, C₁₁H₉NO₃. In a research context, this technique is invaluable for verifying the product of a chemical synthesis.
In HRMS analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with exceptional accuracy. For this compound, several adducts can be observed, and their predicted collision cross-section (CCS) values, which provide information about the ion's shape, can be calculated. uni.lu These predictions are instrumental in identifying the compound in complex mixtures.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 204.06552 | 144.6 |
| [M+Na]⁺ | 226.04746 | 154.1 |
| [M-H]⁻ | 202.05096 | 147.9 |
| [M+NH₄]⁺ | 221.09206 | 161.6 |
| [M+K]⁺ | 242.02140 | 151.9 |
| [M+H-H₂O]⁺ | 186.05550 | 132.1 |
| [M+HCOO]⁻ | 248.05644 | 164.0 |
| [M+CH₃COO]⁻ | 262.07209 | 196.9 |
| [M+Na-2H]⁻ | 224.03291 | 148.2 |
| [M]⁺ | 203.05769 | 141.7 |
| [M]⁻ | 203.05879 | 141.7 |
| m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of this compound in solution. Both ¹H NMR and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the cyanoacetyl group, and the methyl protons of the ester group. For instance, a reported ¹H NMR spectrum for methyl 4-(2-cyanoacetyl)benzoate showed characteristic peaks corresponding to its structure. rsc.org The aromatic protons typically appear as multiplets in the downfield region (around δ 7.0-8.5 ppm) due to the electron-withdrawing effects of the carbonyl and cyano groups. The methylene protons adjacent to the carbonyl and cyano groups would likely resonate as a singlet in the range of δ 4.0-4.5 ppm. The methyl ester protons would appear as a sharp singlet further upfield, typically around δ 3.9 ppm.
¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbons of the ester and ketone groups (typically in the δ 160-190 ppm range), the nitrile carbon (around δ 115-120 ppm), the aromatic carbons (in the δ 120-140 ppm region), and the methyl ester carbon (around δ 50-55 ppm). nih.gov
Table 2: Typical NMR Data for Related Benzoate (B1203000) Compounds
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H | Aromatic Protons | 7.2–8.2 |
| ¹H | Methyl Ester Protons | ~3.9 |
| ¹³C | Ester Carbonyl Carbon | 167–170 |
| ¹³C | Nitrile Carbon | 115–120 |
| ¹³C | Aromatic Carbons | 120–140 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The most characteristic absorption bands for this compound include:
C≡N stretch: A sharp, medium-intensity band for the nitrile group, typically appearing in the range of 2260-2220 cm⁻¹. rsc.org
C=O stretch (ketone): A strong, sharp absorption band for the ketone carbonyl group, generally found around 1685 cm⁻¹. rsc.org
C=O stretch (ester): Another strong, sharp band for the ester carbonyl group, which appears at a higher frequency than the ketone, typically in the range of 1740-1720 cm⁻¹. libretexts.org
C-O stretch (ester): One or two bands in the region of 1300-1000 cm⁻¹ corresponding to the C-O single bond stretching vibrations of the ester group.
Aromatic C-H and C=C stretches: Weaker bands corresponding to the aromatic ring are also expected.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretch | 2260-2220 | Medium, Sharp |
| Ketone (C=O) | Stretch | ~1685 | Strong, Sharp |
| Ester (C=O) | Stretch | 1740-1720 | Strong, Sharp |
| Ester (C-O) | Stretch | 1300-1000 | Medium to Strong |
| Aromatic Ring (C=C) | Stretch | 1600-1450 | Variable |
Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC, TLC)
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used to qualitatively monitor reactions. nih.govscispace.com By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system (mobile phase), the separation of reactants, intermediates, and the final product can be visualized. nih.gov For a compound like this compound, a common mobile phase would be a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297). The ratio can be adjusted to achieve optimal separation. rsc.orgnih.gov For instance, a solvent system of n-hexane/EtOAc (12:1) has been used for the purification of similar compounds. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated technique that provides quantitative information about the purity of the compound. researchgate.netresearchgate.net Reversed-phase HPLC is commonly employed for aromatic compounds. In this method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.comsielc.com The retention time of the compound is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature), and the area under the peak is proportional to its concentration. sigmaaldrich.comsielc.com This allows for the precise determination of purity.
Table 4: Example HPLC Conditions for Analysis of Aromatic Ketones
| Parameter | Condition |
| Column | C18 or Biphenyl stationary phase sigmaaldrich.com |
| Mobile Phase | Isocratic or gradient elution with Water/Acetonitrile or Water/Methanol sigmaaldrich.comsielc.com |
| Flow Rate | 0.5 - 1.0 mL/min sigmaaldrich.comsielc.com |
| Detection | UV, typically at 254 nm sigmaaldrich.com |
| Column Temperature | Ambient or controlled (e.g., 35 °C) sigmaaldrich.com |
X-Ray Crystallography for Solid-State Structure Determination
For a molecule like this compound, X-ray crystallography would provide detailed information on:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact spatial orientation of the different parts of the molecule, such as the rotation around the single bonds.
Intermolecular interactions: How the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.
This information is crucial for understanding the solid-state properties of the compound and for computational modeling studies. The Cambridge Crystallographic Data Centre (CCDC) is a repository for such crystal structures. mdpi.comkaust.edu.sa
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies
The synthesis of benzoate (B1203000) derivatives is continuously being refined to improve efficiency, yield, and safety. While traditional methods for producing related compounds have sometimes relied on hazardous reagents like highly toxic potassium cyanide or expensive and poisonous catalysts like metal palladium and carbon monoxide, newer approaches are seeking to overcome these limitations. patsnap.com
Future research is likely to focus on the development of novel catalytic systems. For instance, the use of solid acid catalysts, such as zirconium metal catalysts fixed with titanium, has shown promise in the synthesis of a series of methyl benzoate compounds through the direct condensation of benzoic acid and methanol. mdpi.com This approach avoids the need for auxiliary Bronsted acids, simplifying the process. mdpi.com Another innovative strategy involves the use of phase-transfer catalysts in the synthesis of related cyanomethyl benzoates, which can significantly shorten reaction times and allow for the recycling of materials. google.com The exploration of such catalytic systems could lead to more efficient and cost-effective production of Methyl 4-(cyanoacetyl)benzoate.
A key area of development is the use of safer and more environmentally friendly reagents. Research into alternative cyanation methods that avoid highly toxic cyanide reagents is a critical avenue. For example, a method for synthesizing a related compound, methyl 2-methyl-4-acetyl benzoate, involves a cyanation reaction as a key step, highlighting the importance of this chemical transformation in the synthesis of such intermediates. patsnap.com The development of novel, safer cyanation reagents would represent a significant advancement in the synthesis of this compound.
The table below summarizes some of the reactants and catalysts being explored in the synthesis of related benzoate compounds, which could be adapted for this compound.
| Reactant/Catalyst | Synthetic Application | Potential Advantage |
| Zirconium/Titanium Solid Acid Catalyst | Esterification of benzoic acids | High activity, avoids auxiliary acids |
| Phase-Transfer Catalyst | Synthesis of cyanomethyl benzoates | Shorter reaction times, material recycling |
| Safer Cyanation Reagents | Replacement for potassium cyanide | Reduced toxicity and environmental impact |
Exploration of New Pharmacological Applications
This compound serves as a valuable scaffold for lead optimization in drug discovery, and its derivatives are being investigated for a range of pharmacological activities. chemshuttle.com The unique chemical structure of such benzoate derivatives provides a foundation for further modification, opening up extensive possibilities in drug design and development. guidechem.com
One promising area of research is the development of enzyme inhibitors. For example, a series of methyl 5-sulfamoyl-benzoates have been designed as high-affinity and selective inhibitors of carbonic anhydrase IX (CAIX), an enzyme implicated in tumor growth. nih.gov This suggests a potential therapeutic application for derivatives of this compound in oncology. nih.gov The core structure of the compound allows for the introduction of various substituents, enabling the fine-tuning of binding affinity and selectivity for specific enzyme targets.
Furthermore, related cyanobenzoic acid methyl esters are recognized as important intermediates in the synthesis of cardiovascular drugs. google.com This points to the potential for developing new cardiovascular agents based on the this compound framework. The exploration of this scaffold could lead to the discovery of novel compounds with improved efficacy and safety profiles for treating heart-related conditions.
The versatility of the benzoate structure is also evident in its use as a starting material for a wide array of other molecules. For instance, the reduction of the ester group can yield valuable intermediates for the synthesis of various fine chemicals and pharmaceuticals. guidechem.com This adaptability makes this compound a key building block for creating diverse molecular libraries to screen for new biological activities.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The field of drug discovery is being revolutionized by the application of artificial intelligence (AI) and machine learning (ML). nih.gov These technologies are being employed to accelerate the design-make-test-analyze cycle, making the process of creating novel molecules more efficient. novartis.com For a scaffold like this compound, AI and ML offer powerful tools to explore its chemical space and identify promising new derivatives.
The table below outlines some of the key applications of AI and ML in drug design that could be leveraged for the development of new compounds based on this compound.
| AI/ML Application | Description | Relevance to this compound |
| De Novo Drug Design | Generative models create novel molecular structures with desired properties. novalix.com | Design of new derivatives with optimized pharmacological profiles. |
| Multi-parameter Optimization | Algorithms optimize compounds for multiple factors like potency and safety. novalix.com | Tailoring derivatives for specific therapeutic applications. |
| Synthesizability Prediction | AI models assess the ease of synthesis for a given molecule. researchgate.net | Ensuring that newly designed compounds are viable for laboratory production. |
| Virtual Screening | Machine learning models predict the biological activity of compounds against specific targets. | Rapidly identifying promising candidates from a virtual library of derivatives. |
Sustainable and Eco-Friendly Synthesis Approaches
In line with the principles of green chemistry, there is a growing emphasis on developing sustainable and environmentally benign synthetic methods. This trend is highly relevant to the production of this compound and its derivatives, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency.
One promising eco-friendly approach is the use of reusable catalysts. For example, the synthesis of pyrano[2,3-c]pyrazole derivatives, which also contain a cyano group, has been achieved using cerium oxide (CeO2) nanoparticles as a robust and reusable catalyst in water. researchgate.net This method offers high yields, a simple work-up procedure, and avoids the use of volatile organic solvents. researchgate.net Similarly, the use of a Zr/Ti solid acid catalyst for the synthesis of methyl benzoates provides a greener alternative to traditional acid catalysts. mdpi.com
The use of environmentally safe solvents and reaction media is another key aspect of sustainable synthesis. Water is an ideal green solvent, and developing synthetic routes for this compound that can be performed in aqueous media would be a significant advancement. researchgate.net Additionally, research into solvent-free reaction conditions or the use of biodegradable solvents is an active area of investigation.
The table below highlights some of the green chemistry principles and their potential application in the synthesis of this compound.
| Green Chemistry Principle | Potential Application |
| Use of Reusable Catalysts | Employing solid acid catalysts or nanoparticles to reduce waste. mdpi.comresearchgate.net |
| Use of Safer Solvents | Conducting reactions in water or other environmentally benign media. researchgate.net |
| Improved Atom Economy | Designing one-pot, multi-component reactions to minimize byproducts. researchgate.net |
| Energy Efficiency | Developing reactions that can be performed at ambient temperature and pressure. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 4-(cyanoacetyl)benzoate, and what key reaction conditions must be optimized?
- Methodology :
- Esterification : React 4-(cyanoacetyl)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux. Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane) .
- Functionalization : Introduce the cyanoacetyl group via nucleophilic substitution on methyl 4-bromobenzoate using cyanoacetamide in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in DMF at 80°C .
- Purification : Use flash column chromatography (silica gel, 20% EtOAc in hexane) to isolate the product, followed by recrystallization from ethanol .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Spectroscopic Characterization :
- ¹H/¹³C NMR : Identify ester carbonyl (δ ~168 ppm), cyanoacetyl (δ ~115 ppm for CN), and aromatic protons (δ 7.8–8.2 ppm) .
- IR : Confirm ester C=O (1720 cm⁻¹) and nitrile C≡N (2240 cm⁻¹) stretches .
Q. What are the typical physicochemical properties (e.g., logP, solubility) critical for handling this compound in laboratory settings?
- Key Properties :
- logP : ~1.6 (predicted via HPLC), indicating moderate hydrophobicity .
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in ethanol/water mixtures .
- Stability : Store at 2–8°C under inert atmosphere; sensitive to prolonged exposure to moisture due to ester hydrolysis .
Advanced Research Questions
Q. How can competing side reactions (e.g., ester hydrolysis or cyano group degradation) be minimized during synthesis?
- Experimental Design :
- Moisture Control : Use anhydrous solvents and molecular sieves during esterification .
- Temperature Modulation : Limit reaction temperatures to <100°C to prevent nitrile decomposition .
- Byproduct Analysis : Monitor for hydrolyzed products (e.g., 4-(cyanoacetyl)benzoic acid) via LC-MS and adjust pH to <7 to suppress hydrolysis .
Q. What strategies enable selective functionalization of the cyanoacetyl group for applications in materials science or drug discovery?
- Functionalization Methods :
- Click Chemistry : React the nitrile with azides under Cu(I) catalysis to form tetrazole derivatives .
- Nucleophilic Addition : Use Grignard reagents (e.g., MeMgBr) to generate α-cyano alcohols, which can be oxidized to ketones .
- Cross-Coupling : Employ Suzuki-Miyaura reactions with aryl boronic acids to diversify the aromatic ring .
Q. How can computational chemistry (e.g., DFT) predict reactivity trends for this compound in catalytic systems?
- Computational Workflow :
- Geometry Optimization : Use Gaussian 16 with B3LYP/6-31G(d) to model the molecule and calculate frontier orbitals .
- Reactivity Descriptors : Analyze HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks (e.g., cyanoacetyl carbon as an electrophilic hotspot) .
- Transition State Modeling : Simulate reaction pathways for ester hydrolysis or nitrile addition using QM/MM methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
